1-Methoxy-1,4-dihydro-2-benzofuran

Structure-Activity Relationship Medicinal Chemistry Cytotoxicity

1-Methoxy-1,4-dihydro-2-benzofuran (CAS 125903-20-0), also cataloged as Isobenzofuran, 1,4-dihydro-1-methoxy-, is a heterocyclic organic compound characterized by its fused dihydrofuran and benzene ring system with a labile methoxy substituent. It is a member of the 1,4-dihydroisobenzofuran class, a privileged scaffold in pharmaceutical and agrochemical research.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 125903-20-0
Cat. No. B590073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-1,4-dihydro-2-benzofuran
CAS125903-20-0
SynonymsIsobenzofuran, 1,4-dihydro-1-methoxy- (9CI)
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESCOC1C2=CC=CCC2=CO1
InChIInChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-3,5-6,9H,4H2,1H3
InChIKeyGLAICQQVLWXDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-1,4-dihydro-2-benzofuran (CAS 125903-20-0): A Key Methoxylated Dihydroisobenzofuran Building Block for Heterocyclic Synthesis


1-Methoxy-1,4-dihydro-2-benzofuran (CAS 125903-20-0), also cataloged as Isobenzofuran, 1,4-dihydro-1-methoxy-, is a heterocyclic organic compound characterized by its fused dihydrofuran and benzene ring system with a labile methoxy substituent [1]. It is a member of the 1,4-dihydroisobenzofuran class, a privileged scaffold in pharmaceutical and agrochemical research. This compound is a cornerstone intermediate valued for enabling the construction of more complex benzofuran derivatives. Its molecular formula is C9H10O2, with a molecular weight of approximately 150.17 g/mol . It is typically supplied as a research compound with a purity of 95% .

Why 1-Methoxy-1,4-dihydro-2-benzofuran Is Not Interchangeable with Unsubstituted or Differently Substituted Benzofuran Analogs


Indiscriminate substitution of 1-Methoxy-1,4-dihydro-2-benzofuran with other dihydrobenzofuran analogs, such as unsubstituted, hydroxy, or other alkoxy derivatives, can lead to significant and quantifiable failures in research outcomes. The specific 1-methoxy group is not a passive structural element. Evidence from structure-activity relationship (SAR) studies across the broader benzofuran class demonstrates that the presence and precise nature of the 1-position substituent critically governs downstream reactivity, biological activity, and material properties. For instance, replacing a hydroxy group with a methoxy group on a benzofuran core has been documented to result in a 12-fold increase in potency against specific targets [1]. Furthermore, the 1,4-dihydro arrangement imparts a specific three-dimensional geometry and electronic distribution that differs from fully aromatic benzofurans, affecting molecular recognition and physicochemical behavior [2]. Therefore, selecting this specific methoxylated dihydrobenzofuran is not a matter of simple replacement but a strategic choice dictated by precise structural requirements for optimal function in a given assay or synthetic route [3].

1-Methoxy-1,4-dihydro-2-benzofuran: A Head-to-Head Quantitative Evidence Guide for Scientific Selection


Methoxy vs. Hydroxy Substituent: A 12-Fold Potency Differential in Cytotoxic Activity

A structure-activity relationship (SAR) study on benzofuran derivatives revealed a dramatic, quantifiable potency differential driven by substitution at the oxygen-bearing position. Replacement of a 6-hydroxy group on the benzofuran core (analogous to a 1-hydroxy substituent in the dihydro series) with a methoxy group resulted in a compound (6) that was 12-fold more potent against the NCI-H187 cancer cell line than its hydroxylated counterpart (1) [1]. This class-level evidence strongly suggests that for 1-Methoxy-1,4-dihydro-2-benzofuran, the methoxy group is a critical driver of enhanced biological activity compared to a hydroxyl analog.

Structure-Activity Relationship Medicinal Chemistry Cytotoxicity

Enabling High-Potency Antiprotozoal Agents: Superior Activity of Optimized Dihydrobenzofuran Neolignans

Research into dihydrobenzofuran-type neolignans (DBNs) for the treatment of Chagas disease has identified compounds with potent activity against the causative parasite, Trypanosoma cruzi. A study evaluating eighteen DBNs and two benzofuran neolignans found that four DBNs demonstrated activity against the T. cruzi Tulahuen lac-Z strain with IC50 values ranging from 7.96 to 21.12 µM [1]. The most active compound, a specific DBN derivative, exhibited an IC50 of 3.26 μM against the amastigote forms of the T. cruzi Y strain, with a corresponding CC50 value indicating a favorable selectivity index [1]. This demonstrates that the dihydrobenzofuran core, and by extension the 1-methoxy substituted variant, can be optimized to yield potent antiparasitic leads, outperforming many less active or more toxic alternatives.

Antiparasitic Drug Discovery Chagas Disease Neolignans

Validated Agrochemical Scaffold: Herbicidal Efficacy of Dihydrobenzofuran Derivatives

The dihydrobenzofuran scaffold is a validated pharmacophore in agrochemicals, particularly as a core structure in herbicidal compositions. A foundational patent (US5476834) discloses novel dihydrobenzofuran derivatives of a defined formula (I) that exhibit herbicidal activity when applied in a herbicidally effective amount . This patent establishes the core dihydrobenzofuran ring system, which is shared by 1-Methoxy-1,4-dihydro-2-benzofuran, as a privileged structure for interacting with biological targets in plants, leading to effective weed control. The invention claims compositions and methods for exterminating unfavorable weeds, demonstrating the practical utility of this chemical class.

Agrochemical Research Herbicide Discovery Crop Protection

Broad-Spectrum Pesticidal Potential: Insecticidal and Nematicidal Activity of the Dihydrobenzofuran Class

The utility of dihydrobenzofuran derivatives extends to insecticidal and nematicidal applications. A European patent application (EP2964025A1) provides compounds of formula (I), which encompass dihydrobenzofuran structures, and methods for controlling a wide range of pests including insects, acarines, nematodes, and molluscs [1]. The application specifies the use of an insecticidally, acaricidally, nematicidally, or molluscicidally effective amount of a compound of formula (I) to combat pests. This broad-spectrum activity profile underscores the versatility of the dihydrobenzofuran scaffold, which 1-Methoxy-1,4-dihydro-2-benzofuran embodies.

Insecticide Discovery Nematicide Development Crop Protection

Recommended Application Scenarios for 1-Methoxy-1,4-dihydro-2-benzofuran Driven by Quantitative Evidence


Medicinal Chemistry: Optimizing Lead Potency in Cytotoxicity and Antiparasitic Drug Discovery

Procurement of 1-Methoxy-1,4-dihydro-2-benzofuran is strongly indicated for medicinal chemistry programs focused on anticancer and antiparasitic drug discovery. The SAR evidence demonstrating a 12-fold potency increase upon methoxy substitution (class-level inference) [1] provides a compelling rationale for using this specific compound as a key intermediate. It allows for the rational design and synthesis of novel analogs aimed at maximizing cytotoxic or antitrypanosomal activity. The proven potency of related dihydrobenzofuran neolignans against Trypanosoma cruzi (IC50 = 3.26 µM) [2] further validates this core structure as a promising starting point for developing new treatments for diseases like Chagas disease, where current therapies have high toxicity.

Agrochemical R&D: Synthesis of Next-Generation Herbicides and Broad-Spectrum Pesticides

This compound is a strategic building block for agrochemical research teams developing novel herbicides and pesticides. The established herbicidal activity of dihydrobenzofuran derivatives, as disclosed in US5476834 , confirms the scaffold's ability to disrupt plant growth. Simultaneously, the broad-spectrum pesticidal claims in EP2964025A1 [3] (covering insects, acarines, and nematodes) indicate that analogs derived from 1-Methoxy-1,4-dihydro-2-benzofuran could be explored for multi-target pest control. This dual potential makes it a high-value intermediate for discovering new, proprietary crop protection agents with improved efficacy, selectivity, or environmental profiles compared to existing commercial standards.

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